3-Methylene-1,5,5-trimethylcyclohexene
3-Methylene-1,5,5-trimethylcyclohexene
3-Methylene-1,5,5-trimethylcyclohexene is a cyclic olefin.
3-Methylene-1, 5, 5-trimethylcyclohexene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 3-Methylene-1, 5, 5-trimethylcyclohexene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylene-1, 5, 5-trimethylcyclohexene has been primarily detected in saliva.
3-Methylene-1, 5, 5-trimethylcyclohexene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 3-Methylene-1, 5, 5-trimethylcyclohexene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylene-1, 5, 5-trimethylcyclohexene has been primarily detected in saliva.
Brand Name:
Vulcanchem
CAS No.:
16609-28-2
VCID:
VC21060282
InChI:
InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3
SMILES:
CC1=CC(=C)CC(C1)(C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
3-Methylene-1,5,5-trimethylcyclohexene
CAS No.: 16609-28-2
Cat. No.: VC21060282
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3-Methylene-1,5,5-trimethylcyclohexene is a cyclic olefin. 3-Methylene-1, 5, 5-trimethylcyclohexene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 3-Methylene-1, 5, 5-trimethylcyclohexene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylene-1, 5, 5-trimethylcyclohexene has been primarily detected in saliva. |
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CAS No. | 16609-28-2 |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 1,5,5-trimethyl-3-methylidenecyclohexene |
Standard InChI | InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3 |
Standard InChI Key | ZKXYHQFGFMZPPJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C)CC(C1)(C)C |
Canonical SMILES | CC1=CC(=C)CC(C1)(C)C |
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